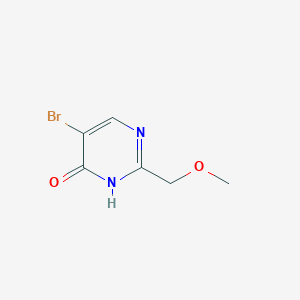

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Descripción

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative featuring a bromine atom at position 5 and a methoxymethyl group at position 2. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, commonly synthesized via the Biginelli reaction or modified multicomponent condensations . The bromine substituent enhances electrophilicity, while the methoxymethyl group balances lipophilicity and polarity, influencing solubility and pharmacokinetics .

Propiedades

IUPAC Name |

5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHQVTDNTWVZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=O)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method starts with the bromination of a suitable pyrimidinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxymethyl group can be introduced through a subsequent alkylation reaction using methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Alkylation and Acylation: The methoxymethyl group can participate in further alkylation or acylation reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical and biological properties. Key comparisons include:

Key Insights :

Stability and Degradation

- The bromine atom at position 5 may increase susceptibility to nucleophilic substitution, whereas the methoxymethyl group could enhance stability against oxidative degradation compared to alkyl chains .

Actividad Biológica

5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is with a molecular weight of approximately 233.07 g/mol. The compound features a bromine atom at the 5-position and a methoxymethyl group at the 2-position of the dihydropyrimidinone ring, which contributes to its unique reactivity and interaction profiles.

Synthesis

The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves:

- Bromination : A suitable pyrimidinone precursor is brominated using bromine or a brominating agent.

- Alkylation : The methoxymethyl group is introduced through an alkylation reaction with methoxymethyl chloride under basic conditions.

Alternative synthetic routes may include ionic liquid catalysis or microwave-assisted synthesis to enhance yields and reduce reaction times.

The biological activity of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its hydrophobic interactions, while the methoxymethyl group facilitates hydrogen bonding, both critical for modulating biological activity.

Key Activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes through non-covalent interactions, which is crucial for its potential use in drug development.

- Antiproliferative Effects : Preliminary research indicates that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines .

Anticancer Activity

In a study focusing on structurally related compounds, it was found that certain derivatives of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one demonstrated significant antiproliferative effects in vitro. For instance, one derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3)【3】.

Enzyme Interaction Studies

Research has highlighted the compound's ability to selectively bind to enzyme active sites. For example, it was shown to inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs. The binding affinity was assessed using molecular docking studies, which indicated favorable interactions between the compound and the enzyme【8】.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxypyrimidin-4-one | Lacks methoxymethyl group | Moderate enzyme inhibition |

| 2-(Methoxymethyl)-3,4-dihydropyrimidin-4-one | Lacks bromine atom | Lower antiproliferative activity |

| 5-Chloro-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one | Chlorine instead of bromine | Reduced binding affinity |

The uniqueness of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one lies in its combination of functional groups that enhance both stability and reactivity compared to similar compounds【1】【4】.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.